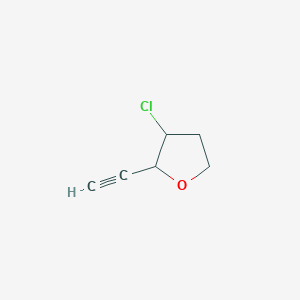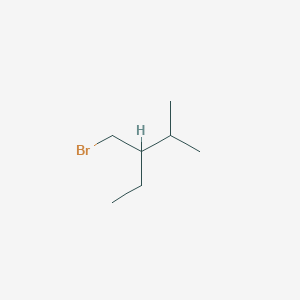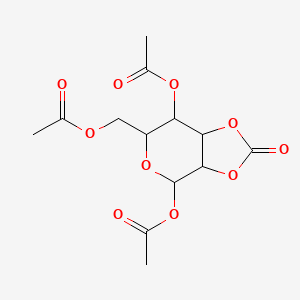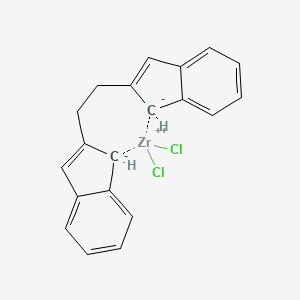![molecular formula C39H23ClCrN7Na2O12S B12321157 disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)
disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is a complex organic compound that features a combination of azo dyes and chromium ions. This compound is notable for its vibrant color properties and is often used in various industrial applications, particularly in the dyeing and textile industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 5-chloro-2-aminophenol and 3,5-dinitro-2-aminophenol, followed by coupling with naphthalen-2-ol derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromium oxides, while reduction can produce amines from the azo groups.
Wissenschaftliche Forschungsanwendungen
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and coordination complexes involving chromium.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Wirkmechanismus
The mechanism of action of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can interact with nucleophiles, while the chromium ion can form coordination complexes with different ligands. These interactions can affect molecular pathways, leading to changes in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-[(5-chloro-2-oxidophenyl)diazenyl]-6-(1-hydroxypropan-2-ylsulfamoyl)naphthalen-2-olate;chromium(3+)
- Chromium(3+) ion disodium 1-{2-[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-olate
Uniqueness
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is unique due to its combination of azo dyes and chromium ions, which impart distinct color properties and chemical reactivity. This makes it particularly valuable in industrial applications where specific dye characteristics are required.
Eigenschaften
IUPAC Name |
disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O10S.C16H11ClN2O2.Cr.2Na/c1-38-16-5-2-13(3-6-16)24-14-4-7-17-12(8-14)9-20(39(35,36)37)21(22(17)29)26-25-18-10-15(27(31)32)11-19(23(18)30)28(33)34;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-11,24,29-30H,1H3,(H,35,36,37);1-9,20-21H;;;/q;;+3;2*+1/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDAZSWKWRIV-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Na+].[Na+].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H23ClCrN7Na2O12S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
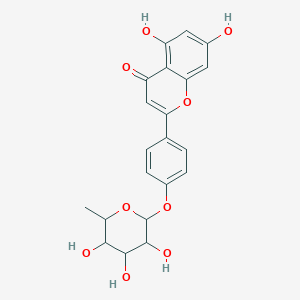
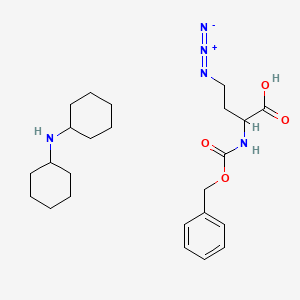

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
